molecular formula C8H8ClF2NO2 B6184424 methyl 4-amino-2,5-difluorobenzoate hydrochloride CAS No. 2624132-12-1

methyl 4-amino-2,5-difluorobenzoate hydrochloride

Cat. No.: B6184424
CAS No.: 2624132-12-1
M. Wt: 223.6
InChI Key:
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Description

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2,5-difluorobenzoate hydrochloride typically involves the esterification of 4-amino-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,5-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro substituents on the benzene ring influence the compound’s binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2624132-12-1

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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